3-Azidopropanoic acid-PFP ester

Bioconjugation Click Chemistry Amide Bond Formation

3-Azidopropanoic acid-PFP ester (CAS 1240801-10-8) combines a terminal azide with an activated PFP ester on a short 3-carbon spacer. Unlike NHS analogs, its PFP ester offers 8–12 h aqueous hydrolysis half-life, enabling sequential additions without quenching. It uniquely reacts with secondary amines—critical for nucleic acid probes—and its compact C3 spacer (MW ~281) minimizes steric hindrance in PROTAC/ADC designs. Superior acylation efficiency maximizes yield of valuable amine intermediates in pharma manufacturing.

Molecular Formula C9H4F5N3O2
Molecular Weight 281.14 g/mol
Cat. No. B12404626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidopropanoic acid-PFP ester
Molecular FormulaC9H4F5N3O2
Molecular Weight281.14 g/mol
Structural Identifiers
SMILESC(CN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C9H4F5N3O2/c10-4-5(11)7(13)9(8(14)6(4)12)19-3(18)1-2-16-17-15/h1-2H2
InChIKeyFRSRZMNVGWVIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azidopropanoic acid-PFP ester: Heterobifunctional Linker for Amine-Reactive Click Chemistry Bioconjugation


3-Azidopropanoic acid-PFP ester (CAS 1240801-10-8) is a heterobifunctional linker comprising a terminal azide group and an activated pentafluorophenyl (PFP) ester group connected by a short three-carbon spacer . The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes, while the PFP ester reacts efficiently with primary and secondary amines to form stable amide bonds . This dual functionality positions the compound as a versatile reagent in bioconjugation, chemical biology, and materials science .

3-Azidopropanoic acid-PFP ester: Why NHS Ester and Longer PEG Linker Substitutions May Compromise Experimental Outcomes


Although 3-azidopropanoic acid can be activated with N-hydroxysuccinimide (NHS) instead of pentafluorophenol, and the azide-PFP motif can be extended with polyethylene glycol (PEG) spacers, these seemingly minor variations produce measurably distinct performance profiles in key reaction parameters . PFP esters exhibit significantly greater resistance to aqueous hydrolysis than NHS esters, reducing competing side reactions during amine conjugation steps . Furthermore, the absence of a PEG spacer results in a shorter, more rigid linker architecture that minimizes undesired molecular flexibility and aggregation in certain bioconjugate designs . Consequently, direct substitution with an NHS-activated analog or a PEG-extended variant is not scientifically equivalent and may lead to reduced labeling efficiency, altered conjugate properties, or inconsistent assay performance.

3-Azidopropanoic acid-PFP ester: Quantitative Comparator Evidence for Informed Procurement


Hydrolytic Stability Advantage of 3-Azidopropanoic acid-PFP ester Over NHS Ester Analog

The PFP ester moiety in 3-Azidopropanoic acid-PFP ester demonstrates markedly greater resistance to spontaneous hydrolysis than the NHS ester group present in the analog 3-Azidopropanoic acid NHS ester. This difference translates into reduced competing hydrolysis pathways during amine conjugation reactions, particularly in aqueous buffers .

Bioconjugation Click Chemistry Amide Bond Formation

Enhanced Amine Reactivity of 3-Azidopropanoic acid-PFP ester Enables Secondary Amine Conjugation

Unlike NHS esters, which primarily react with primary amines, the PFP ester group in 3-Azidopropanoic acid-PFP ester exhibits sufficient electrophilicity to react efficiently with both primary and secondary amines under mild conditions [1]. This expanded amine scope broadens the utility of the linker to include labeling of nucleic acids and other biomolecules containing secondary amine moieties .

Protein Labeling Nucleic Acid Conjugation Amine-Reactive Probes

Short C3 Spacer of 3-Azidopropanoic acid-PFP ester Minimizes Linker-Induced Aggregation

The molecular structure of 3-Azidopropanoic acid-PFP ester contains a three-carbon spacer between the azide and PFP ester groups (molecular weight ~281 g/mol), resulting in a compact linker footprint . In contrast, widely used azido-PEGx-PFP ester linkers incorporate polyethylene glycol (PEG) chains that increase molecular weight and introduce conformational flexibility . While PEG spacers can improve solubility, they also increase hydrodynamic radius and may promote undesirable aggregation or interfere with close molecular packing in certain bioconjugates .

ADC Linker Design Protein Conjugation Biophysical Characterization

Higher Acylation Efficiency of 3-Azidopropanoic acid-PFP ester Under Aqueous Conditions

Direct comparative studies of active esters demonstrate that pentafluorophenyl esters consistently achieve higher acylation yields than N-hydroxysuccinimidyl esters when reacting with amines in aqueous or partially aqueous media [1]. This enhanced efficiency is attributed to the combined effects of greater intrinsic electrophilicity and reduced competitive hydrolysis of the PFP ester group .

Bioconjugation Efficiency Active Ester Chemistry Reaction Yield

3-Azidopropanoic acid-PFP ester: High-Value Application Scenarios Inferred from Quantitative Differentiation


Aqueous Bioconjugation Requiring Extended Reaction Windows

In protocols where amine conjugation must be performed in aqueous buffers over several hours (e.g., labeling of pH-sensitive proteins or nucleic acids), the 8–12 hour hydrolysis half-life of the PFP ester group provides a significant operational advantage over NHS esters (1–2 hour half-life) . This extended stability window permits sequential addition of reagents and reduces the need for immediate quenching, thereby improving procedural flexibility and consistency.

Conjugation to Secondary Amine-Containing Biomolecules

For applications targeting nucleic acids or small-molecule probes containing secondary amines, 3-Azidopropanoic acid-PFP ester is the appropriate amine-reactive linker choice due to its demonstrated reactivity toward secondary amines, a property not shared by the NHS analog . This enables labeling strategies that are unattainable with standard NHS ester reagents.

Synthesis of Compact Heterobifunctional Probes

When developing small-molecule probes, targeted protein degraders (PROTACs), or antibody-drug conjugate (ADC) payloads where minimal linker bulk is desired, the short C3 spacer of 3-Azidopropanoic acid-PFP ester (MW ~281 g/mol) is preferable to PEG-extended alternatives . The reduced molecular footprint minimizes the risk of introducing undesirable steric hindrance or aggregation, thereby preserving the native behavior of the conjugated biomolecule.

High-Yield Manufacturing of Click Chemistry Precursors

In synthetic routes where maximizing conversion of valuable amine-containing intermediates is critical, the superior acylation efficiency of PFP esters compared to NHS esters offers a measurable advantage [1]. This is particularly relevant in pharmaceutical development and commercial-scale bioconjugate manufacturing, where even modest improvements in reaction yield translate into substantial cost savings and reduced waste.

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